Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]-
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Overview
Description
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINE can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of acidic or basic catalysts and solvents such as ethanol or dioxane . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other substituents can be introduced. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINE include other benzothiazole derivatives such as:
2-Phenylbenzothiazole: Known for its anticancer properties.
6-Methyl-2-benzothiazolylphenylamine: Exhibits antimicrobial activity.
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Used in medicinal chemistry for its anti-inflammatory properties. The uniqueness of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINE lies in its specific structure, which combines a benzothiazole ring with a naphthyl group, potentially enhancing its biological activity and making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H18N2S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C25H18N2S/c1-17-9-14-23-24(15-17)28-25(27-23)19-10-12-21(13-11-19)26-16-20-7-4-6-18-5-2-3-8-22(18)20/h2-16H,1H3 |
InChI Key |
XJMAFEINIXCEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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